Ethyl 5,5,5-trifluoropent-2-enoate
Overview
Description
Ethyl 5,5,5-trifluoropent-2-enoate is an organic compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a pentenoate ester. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,5,5-trifluoropent-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acrylate with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out at room temperature and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound is produced efficiently for commercial use .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5,5-trifluoropent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5,5,5-trifluoropent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5,5,5-trifluoropent-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis, releasing the active trifluoromethylated intermediate, which can then interact with biological targets or participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5,5,5-trifluoro-2-pentenoate
- Ethyl 4-trifluoromethylcrotonate
- Ethyl (E)-5,5,5-trifluoropent-2-enoate
Uniqueness
Ethyl 5,5,5-trifluoropent-2-enoate is unique due to its specific trifluoromethyl group positioning and the pentenoate ester structure. This combination imparts distinct chemical properties, making it valuable in various synthetic applications and research studies .
Biological Activity
Ethyl 5,5,5-trifluoropent-2-enoate is a fluorinated organic compound notable for its trifluoromethyl group and alkene structure. Its molecular formula is with a molar mass of approximately 182.14 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications and toxicological studies.
The unique molecular structure of this compound significantly influences its chemical reactivity. The presence of fluorine atoms enhances stability and alters interaction with biological systems. The compound can be synthesized through various methods, including the use of fluorinated reagents in organic synthesis.
Biological Activity and Applications
Research indicates that this compound may interact with several biological targets due to its structural characteristics. Notably, it has been identified as a reagent in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, which are relevant in treating cancers with specific mutations . Additionally, it has applications in developing potent nicotinic acetylcholine receptor agonists .
The biological activity of this compound is attributed to its ability to form reactive intermediates that can participate in various biochemical pathways. Its electrophilic nature may facilitate interactions with nucleophilic sites in biological molecules, potentially leading to modulation of enzyme activities or receptor functions.
Case Studies and Research Findings
- EGFR Inhibition :
- Nicotinic Acetylcholine Receptor Agonists :
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Mthis compound | Methyl ester variant; similar reactivity | |
Ethyl 4,4,4-trifluorobutanoate | Contains a butanoate backbone; different reactivity | |
Ethyl 3,3,3-trifluoropropanoate | Propanoate structure; different chain length |
These comparisons highlight how variations in structure affect the biological activity and stability of these compounds.
Properties
IUPAC Name |
ethyl (E)-5,5,5-trifluoropent-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h3-4H,2,5H2,1H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBSWFYMPMCZIA-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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